molecular formula C13H16Cl2N2O B13949286 1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13949286
M. Wt: 287.18 g/mol
InChI Key: WVGRUPBYNOBUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2O. It is known for its unique structure, which combines a furan ring with a tetrahydroquinoxaline moiety.

Preparation Methods

The synthesis of 1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties that are not observed in its individual components or similar compounds.

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C13H14N2O.2ClH/c1-2-6-13-12(5-1)14-7-8-15(13)10-11-4-3-9-16-11;;/h1-6,9,14H,7-8,10H2;2*1H

InChI Key

WVGRUPBYNOBUHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=CO3.Cl.Cl

Origin of Product

United States

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